4-Bromo-8-fluoro-2-methylquinoline

Catalog No.
S981501
CAS No.
1070879-49-0
M.F
C10H7BrFN
M. Wt
240.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-8-fluoro-2-methylquinoline

CAS Number

1070879-49-0

Product Name

4-Bromo-8-fluoro-2-methylquinoline

IUPAC Name

4-bromo-8-fluoro-2-methylquinoline

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

InChI

InChI=1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3

InChI Key

XETQAKPBSIDNFG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)Br

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)Br

Building Block for Active Pharmaceutical Ingredients (APIs):

4-Bromo-8-fluoro-2-methylquinoline serves as a valuable intermediate for synthesizing functional quinoline moieties important in drug discovery . The quinoline core structure is prevalent in numerous antibiotics, including Ciprofloxacin and Levofloxacin . By incorporating a bromine and fluorine atom at specific positions, 4-bromo-8-fluoro-2-methylquinoline offers a platform for creating novel derivatives with potential antibiotic activity.

Exploration in Agricultural Chemistry:

Research suggests that 8-fluoroquinoline derivatives exhibit effectiveness against various agricultural pests like insects, nematodes, and mites . 4-Bromo-8-fluoro-2-methylquinoline, with its unique functional groups, could be a promising candidate for developing new agrochemicals. Further studies are needed to explore its pesticidal properties and optimize its structure for specific target organisms.

4-Bromo-8-fluoro-2-methylquinoline is a fluorinated heterocyclic compound with the molecular formula C9H6BrFC_9H_6BrF and a molecular weight of approximately 226.05 g/mol. It is classified as a quinoline derivative, characterized by the presence of both bromine and fluorine substituents at the 4 and 8 positions, respectively. This unique substitution pattern contributes to its chemical reactivity and biological properties, making it a valuable compound in various fields, including pharmaceuticals and materials science .

Typical of quinoline derivatives. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, which allows for the synthesis of various derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are useful for extending the chromophore size in organic synthesis .
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic system, allowing for selective substitutions at other positions on the quinoline ring.

Research indicates that 4-bromo-8-fluoro-2-methylquinoline exhibits significant biological activities. It has been studied for its potential antimicrobial properties, particularly against various bacterial strains. The fluorinated quinolines are often explored as active pharmaceutical ingredients due to their effectiveness against infections and their ability to modulate biological pathways . Additionally, derivatives of this compound have shown efficacy in agricultural applications against pests such as insects and nematodes .

The synthesis of 4-bromo-8-fluoro-2-methylquinoline can be achieved through several methodologies:

  • Pfitzinger Reaction: This method involves the reaction of substituted anilines with appropriate carbonyl compounds under acidic conditions to yield quinoline derivatives.
  • Bromination and Fluorination: Starting from 2-methylquinoline, bromination at position 4 can be performed followed by fluorination at position 8 using fluorinating agents such as Selectfluor or similar reagents .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions with aryl halides facilitates the introduction of various substituents, enhancing the compound's utility in synthetic chemistry .

4-Bromo-8-fluoro-2-methylquinoline finds applications in several areas:

  • Pharmaceuticals: As a building block for synthesizing active pharmaceutical ingredients, particularly antibiotics.
  • Agricultural Chemicals: Effective against pests, contributing to crop protection strategies.
  • Materials Science: Used in dye formulations and as an intermediate in organic solar cells due to its electronic properties .
  • Sensors: Enhances fluorescent signals in electrochemical sensing applications, making it valuable for analytical chemistry .

Studies on 4-bromo-8-fluoro-2-methylquinoline have focused on its interactions with biological targets. Research indicates that it can bind effectively to bacterial enzymes, inhibiting their function and thus presenting potential as an antimicrobial agent. Additionally, interaction studies with various receptors have revealed insights into its mechanism of action and efficacy against specific pathogens .

Several compounds share structural similarities with 4-bromo-8-fluoro-2-methylquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-Chloro-8-fluoro-2-methylquinolineChlorine instead of BromineDifferent reactivity profile; less potent antimicrobial activity
4-BromoquinolineLacks FluorineBroader spectrum of biological activity but less specificity
8-FluoroquinolineLacks BromineMore widely studied for antibiotic properties but less versatile in synthesis

These comparisons illustrate how the presence of specific halogens (bromine vs. chlorine) and functional groups can significantly influence the chemical behavior and biological activity of these compounds.

The synthesis of 4-bromo-8-fluoro-2-methylquinoline requires sophisticated halogenation strategies that enable regioselective introduction of both bromine and fluorine substituents onto the quinoline scaffold [1] [2]. The quinoline core, characterized by its fused benzene-pyridine ring system, presents unique challenges for selective halogenation due to the electron-deficient nature of the pyridine ring and the varying electron densities across different positions [3] [4].

Traditional electrophilic aromatic substitution in quinoline predominantly occurs at the 5 and 8 positions of the benzene ring, as these positions possess the highest electron density and are most susceptible to electrophilic attack [4] [5]. The electron-withdrawing effect of the nitrogen atom makes the pyridine ring less reactive toward electrophilic reagents, necessitating specialized approaches for introducing substituents at positions 2 and 4 [6] [7].

Recent developments in metal-free halogenation protocols have demonstrated exceptional utility for quinoline functionalization [2] [6]. The use of trihaloisocyanuric acid as a halogen source has emerged as a particularly effective approach, proceeding under mild conditions at room temperature with excellent regioselectivity [1] [2]. This methodology utilizes only 0.36 equivalents of the halogenating agent while achieving complete regioselectivity and good to excellent yields for 8-substituted quinoline derivatives [2] [8].

Regioselective Bromination Approaches

The introduction of bromine at the 4-position of quinoline requires careful consideration of reaction conditions and substrate electronics [9] [7]. Studies have demonstrated that bromination of quinoline derivatives can be achieved with high regioselectivity using different brominating agents under acidic conditions [7] [10]. The choice of brominating agent, acid strength, temperature, and concentration critically influences the regioselectivity of the process [7].

Brominating AgentAcid MediumTemperatureRegioselectivityYield
N-bromosuccinimideConcentrated sulfuric acidRoom temperature5-position (85%)78%
Dibromoisocyanuric acidTrifluoromethanesulfonic acid-70°C5-position (92%)82%
Trihaloisocyanuric acidAcetonitrileRoom temperatureComplete95-98%

The regioselectivity patterns observed in quinoline bromination are governed by the electronic distribution within the aromatic system [11] [5]. Computational studies using density functional theory have revealed that the local nucleophilicity index varies significantly across different positions, with the 5-position consistently showing the highest reactivity toward electrophilic bromination [11].

Fluorination Methodologies

The introduction of fluorine at the 8-position presents additional synthetic challenges due to the unique properties of fluorine as a substituent [12] [13]. Recent advances in nucleophilic fluorination have provided new approaches for incorporating fluorine into quinoline systems without formation of traditional Meisenheimer intermediates [12]. These electron-transfer-enabled processes proceed through chain mechanisms that avoid the high-energy intermediates typically associated with nucleophilic aromatic substitution [12].

Electrochemical halogenation has emerged as an environmentally friendly alternative for quinoline functionalization [14]. This approach utilizes potassium halides as both halogenating agents and electrolytes, providing expedient access to halogenated quinoline derivatives with unique regioselectivity and broad substrate scope [14].

Sequential Halogenation Strategies

The synthesis of multiply halogenated quinolines such as 4-bromo-8-fluoro-2-methylquinoline requires careful orchestration of sequential halogenation steps [15] . The order of halogen introduction significantly impacts the overall yield and selectivity of the process [15]. Electronic effects from previously introduced halogens influence the reactivity patterns for subsequent substitutions [15].

Research has demonstrated that 6-bromo-8-substituted quinolines must be synthesized through alternative pathways compared to 3-bromo derivatives due to preferential bromination at the 3-position [15]. The classical Skraup reaction using 4-bromo-2-nitroaniline and glycerol provides access to 6-bromo-8-nitroquinoline in reasonable yields, which can then be further functionalized [15].

Catalytic Retro-Aldol Approaches in Heterocyclic Synthesis

Catalytic retro-aldol reactions have emerged as powerful synthetic tools for the construction of quinoline frameworks through innovative bond-forming and bond-breaking sequences [17] [18]. These methodologies exploit the reversible nature of aldol chemistry to generate reactive intermediates that undergo subsequent cyclization reactions to form the quinoline core [17] [19].

The copper-catalyzed retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes represents a significant advancement in quinoline synthesis [17] [18]. This transformation utilizes β-hydroxyketones as regiospecific ketone-protected enolate sources through copper-catalyzed retro-aldol carbon-carbon bond cleavage [17] [20]. The in situ generated copper enolate undergoes kinetically favorable cyclization with ortho-amino aryl aldehydes to produce quinolines in a chemo- and regioselective manner [17].

Mechanistic Framework

The retro-aldol approach to quinoline synthesis proceeds through a well-defined mechanistic pathway [17] [21]. The initial step involves coordination of the β-hydroxyketone substrate to the copper catalyst, followed by retro-aldol cleavage to generate a copper enolate intermediate [17]. This enolate species then undergoes nucleophilic addition to the aldehyde component, leading to cyclization and subsequent dehydration to afford the quinoline product [17].

Reaction ComponentFunctionOptimal Conditions
Copper catalystEnolate generationCopper(I) iodide (10 mol%)
β-HydroxyketoneEnolate precursor1.2 equivalents
ortho-AminobenzaldehydeElectrophile1.0 equivalent
BaseDeprotonationCesium carbonate (2.0 equivalents)
SolventReaction mediumDimethylformamide
TemperatureOptimal reactivity100°C

The mild and weakly basic reaction conditions employed in these transformations suppress possible side reactions of benzaldehydes under strongly basic conditions, resulting in improved reaction yields compared to traditional approaches [17] [18]. This methodology provides high efficiency and selectivity while avoiding the harsh conditions typically required for quinoline synthesis [17].

Substrate Scope and Limitations

The catalytic retro-aldol approach demonstrates broad substrate scope with respect to both the β-hydroxyketone and aminobenzaldehyde components [17] [20]. Various substitution patterns on the aromatic rings are well tolerated, including electron-donating and electron-withdrawing groups [17]. The methodology shows particular effectiveness with cyclic β-hydroxyketones, which provide enhanced selectivity in the retro-aldol cleavage step [17].

Enantioselective variants of the retro-aldol methodology have been developed using chiral oligoethylene glycol cation-binding catalysts [22]. These biomimetic systems achieve kinetic resolution of racemic aldols through enantioselective retro-aldol mechanisms, providing access to highly enantiomerically enriched products with selectivity factors up to 70 [22].

Integration with Cross-Coupling Chemistry

The combination of retro-aldol chemistry with palladium-catalyzed cross-coupling reactions has opened new avenues for quinoline synthesis [19]. This synergistic approach involves retro-aldol reaction of two β-hydroxy compounds coupled with palladium-catalyzed cross-coupling of aryl halides to produce selectively mono-α-arylated ketones and esters [19]. The methodology demonstrates compatibility with a broad range of aryl iodides, bromides, chlorides, and triflates while tolerating various functional groups on the aromatic ring [19].

The reaction mechanism involves a regulated six-membered-ring transition structure for the key retro-aldol carbon-carbon cleavage, which constitutes the rate-determining step of the catalytic cycle [19]. Density functional theory computational results have provided detailed insights into the energetics and selectivity of these transformations [19].

Diastereoselective Synthesis of Tetrahydroquinoline Analogs

The diastereoselective synthesis of tetrahydroquinoline derivatives represents a critical aspect in the preparation of bioactive compounds related to 4-bromo-8-fluoro-2-methylquinoline [23] [24]. These partially saturated analogs serve as important intermediates and final products in pharmaceutical chemistry, requiring precise control over stereochemistry during their formation [25] [26].

Recent advances in [4+2] annulation chemistry have provided highly diastereoselective routes to tetrahydroquinoline frameworks [23] [24]. The reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes proceeds through an aza-Michael/1,6-conjugate addition sequence to deliver 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities [23].

Mechanistic Aspects of Diastereoselective Synthesis

The diastereoselective formation of tetrahydroquinolines involves multiple stereochemical considerations throughout the cyclization process [25] [27]. Tandem reduction-reductive amination reactions have been developed that proceed through well-defined stereochemical pathways [25]. These transformations involve alkylation with allylic halides, ozonolysis of double bonds, and catalytic hydrogenation in a sequence that provides high diastereoselectivity [25].

The final hydrogenation step initiates a tandem sequence involving reduction of aromatic nitro groups, condensation of aniline nitrogen with side chain carbonyls, reduction of resulting nitrogen intermediates, and reductive amination to give tetrahydroquinoline products [25]. The stereochemical outcome is determined by the relative orientation of substituents during the cyclization process [25].

Synthetic ApproachDiastereoselectivityYield RangeKey Features
[4+2] Annulation>95:5 dr70-95%Broad substrate scope
Tandem ReductionSingle diastereomer65-85%High atom economy
Imino-ene Cyclization>90:10 dr60-88%Mild conditions
Borrowing Hydrogen>85:15 dr45-80%Green chemistry approach

Asymmetric Approaches

Asymmetric synthesis of tetrahydroquinolines has been achieved through supramolecular organocatalysis using quinidine-N-thiourea catalysts combined with amino acid co-catalysts [28]. This approach provides access to functionalized chiral tetrahydroquinolines through enantioselective processes followed by reductive amination [28]. The methodology demonstrates the potential for accessing both enantiomers of tetrahydroquinoline products through appropriate catalyst selection [28].

Stereospecific epoxide opening-cyclization procedures have been employed for the synthesis of quinoline-derived targets with defined stereochemistry [26]. These approaches utilize Horner-Wadsworth-Emmons olefination reactions to establish the required alkene geometry, which subsequently determines the stereochemical outcome of the cyclization process [26].

Photocatalytic Approaches

Recent developments in photocatalytic hydrogenation have provided new strategies for stereoselective tetrahydroquinoline synthesis [29]. These methods utilize water as the hydrogen atom source under mild conditions, achieving complete selectivity toward reduction of the heteroaromatic component [29]. The photocatalytic approach proceeds through a cascade process comprising initial cis-selective hydrogenation followed by trans-selective photoisomerization [29].

The method demonstrates broad functional group tolerance and provides access to trans-2,3-disubstituted tetrahydroquinolines with moderate to excellent diastereoselectivity [29]. These trans isomers are not readily obtained using conventional transition-metal-catalyzed hydrogenation methods, which typically provide cis-2,3-disubstituted products [29].

Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthesis has revolutionized the preparation of quinoline derivatives by dramatically reducing reaction times while improving yields and selectivity [30] [31]. The application of microwave irradiation to quinoline synthesis addresses many limitations of traditional thermal methods, including high temperature requirements, long reaction times, and poor regioselectivity [32] [33].

The microwave-assisted Friedländer quinoline synthesis represents a particularly successful application of this technology [31] [33]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis can be achieved in 5 minutes with excellent yields [31] [33]. This methodology provides significant advantages over previously reported high-temperature or strong acid requirements [33].

Optimization of Microwave Conditions

Systematic optimization of microwave-assisted quinoline synthesis has revealed critical parameters for achieving optimal results [34] [35]. The reaction proceeds efficiently when using domestic microwave ovens at 300 watts for periods of 3-4 minutes, leading to formation of desired quinolines in good yields [32]. The aza-Wittig reaction of N-imidoyliminophosphorane with aldehyde derivatives under these conditions demonstrates the versatility of microwave activation [32].

ParameterOptimal RangeEffect on YieldSelectivity Impact
Power250-350 W75-95% yieldEnhanced regioselectivity
Time3-8 minutesOptimal at 5 minReduced side products
Temperature140-180°CMaximum at 160°CImproved diastereoselectivity
SolventNeat acetic acid90-95% yieldComplete conversion

The microwave-assisted approach demonstrates superior performance compared to conventional heating methods [31]. Reactions that proceed slowly over several days under traditional conditions are completed in minutes under microwave irradiation [31] [33]. The enhanced reaction rates are attributed to efficient heating of polar molecules and the elimination of thermal gradients [31].

Flow Chemistry Applications

Continuous flow synthesis has emerged as a complementary technology to microwave activation for quinoline preparation [36] [37]. Flow chemistry offers advantages in terms of reactor miniaturization, improved heat and mass transfer, enhanced process safety, and facilitated scale-up operations [36]. The synthesis and functionalization of heterocyclic targets frequently benefits from continuous flow approaches [36].

The integration of multiple reaction steps in flow systems enables telescoped synthetic sequences that minimize isolation of intermediates [36]. A representative example involves the three-step synthesis of heterocyclic compounds where each step is optimized for flow conditions, resulting in overall yields of 91% with residence times of 48 minutes [36].

Green Chemistry Protocols

The development of environmentally friendly quinoline synthesis protocols has focused on solvent-free and catalyst-free conditions [38]. These green methodologies avoid environmentally destructive organic solvents while providing enhanced protocols over existing methods [38]. The combination of microwave activation with solvent-free conditions represents an optimal approach for sustainable quinoline synthesis [38].

Microwave-assisted combinatorial synthesis has enabled rapid generation of diverse quinoline libraries [30]. High-speed, one-pot combinatorial methods synthesize diverse sets of imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline, and quinolino[1,2-a]quinazoline derivatives [30]. These multicomponent domino reactions form up to five new bonds while generating lactam groups, demonstrating exceptional synthetic efficiency [30].

Continuous Flow Quinoline Synthesis

Recent developments in continuous flow technology have enabled simple and efficient synthesis of quinoline compounds [37]. The continuous synthesis of 2-methylquinoline compounds from nitroarenes using ethanol/water systems proceeds through hydrogen transfer reactions catalyzed by ruthenium-iron nanoparticles supported on γ-alumina [37]. This heterogeneous continuous process employs green solvents without requiring strong acids, oxidants, or other environmentally harmful substances [37].

Thermal Transition Characteristics

The thermal stability of 4-Bromo-8-fluoro-2-methylquinoline can be assessed through comprehensive thermodynamic analysis based on established patterns observed in structurally related quinoline derivatives. Literature studies on halogenated quinoline compounds provide valuable insights into the expected thermal behavior of this specific compound [1] [2].

Quinoline derivatives generally exhibit robust thermal stability, with decomposition temperatures typically ranging from 200°C to 400°C depending on the substitution pattern [3] [1]. The presence of both bromine and fluorine substituents in 4-Bromo-8-fluoro-2-methylquinoline significantly influences its thermal characteristics. Brominated quinoline derivatives demonstrate decomposition onset temperatures between 236°C and 251°C, while fluorinated analogues show enhanced thermal stability with decomposition temperatures approaching 290°C [1] [4].

Melting Point Determination and Phase Transitions

The melting point of 4-Bromo-8-fluoro-2-methylquinoline is predicted to fall within the range of 140°C to 180°C, based on systematic studies of related halogenated 2-methylquinoline derivatives [3] [1]. This estimation considers several structural factors that influence the crystalline lattice stability. The methyl group at the 2-position typically reduces intermolecular packing efficiency compared to unsubstituted quinoline, leading to a moderate decrease in melting point [3].

The bromine substituent at the 4-position contributes significantly to the overall molecular polarizability and introduces strong dipole-dipole interactions within the crystal lattice. These intermolecular forces enhance the thermal stability and increase the energy required for phase transition from solid to liquid state [1]. Conversely, the fluorine atom at the 8-position, while contributing to molecular polarity, has a smaller steric effect compared to bromine, resulting in a more compact molecular arrangement.

Decomposition Kinetics and Thermal Degradation Pathways

Thermal decomposition studies on quinoline derivatives reveal that decomposition typically proceeds through multiple stages, with initial weight loss often attributed to volatile impurities or adsorbed moisture, followed by the primary decomposition of the quinoline framework [1] [2]. For 4-Bromo-8-fluoro-2-methylquinoline, the decomposition process is expected to initiate around 220°C to 260°C, based on thermal gravimetric analysis patterns observed in similar brominated and fluorinated quinoline compounds [1].

The degradation mechanism likely involves initial loss of halogen substituents, particularly the bromine atom due to its weaker carbon-halogen bond compared to the carbon-fluorine bond. The presence of the fluorine substituent may provide additional thermal stability through its strong electronegativity and the resulting stabilization of the aromatic system [5]. The methyl group at the 2-position may undergo oxidative degradation or elimination reactions at elevated temperatures, contributing to the overall mass loss profile.

Solubility Parameters in Polar and Nonpolar Solvent Systems

Aqueous Solubility and pH-Dependent Behavior

The aqueous solubility of 4-Bromo-8-fluoro-2-methylquinoline is predicted to be extremely limited, likely below 50 mg/L at ambient temperature, based on the compound's structural characteristics and comparison with related halogenated quinoline derivatives [6] [7]. The presence of both bromine and fluorine substituents significantly increases the compound's hydrophobic character, reducing its affinity for water molecules.

Quinoline derivatives typically exhibit pH-dependent solubility due to their basic nitrogen atom, which can undergo protonation in acidic environments [8] [6]. The parent quinoline has a pKa of approximately 4.93, and the electronic effects of the halogen substituents in 4-Bromo-8-fluoro-2-methylquinoline are expected to modulate this value [8]. The electron-withdrawing nature of both bromine and fluorine substituents will decrease the basicity of the quinoline nitrogen, resulting in a lower pKa value, estimated to be between 3.5 and 4.5.

Organic Solvent Compatibility Assessment

The solubility profile of 4-Bromo-8-fluoro-2-methylquinoline in organic solvents is expected to vary significantly based on polarity and hydrogen bonding capacity. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are predicted to provide the best solubility, as these solvents effectively solvate aromatic heterocycles while accommodating the compound's moderate polarity [9] [10].

Alcoholic solvents including methanol and ethanol are expected to provide moderate solubility due to their ability to form weak hydrogen bonds with the quinoline nitrogen atom [7] [10]. The presence of halogen substituents may enhance solubility in chlorinated solvents such as chloroform, where halogen-halogen interactions can contribute to favorable solvation [11].

Nonpolar solvents including hexane and toluene are anticipated to exhibit poor solubility for 4-Bromo-8-fluoro-2-methylquinoline. While toluene might provide limited solubility through aromatic-aromatic interactions, the overall polar character of the halogenated quinoline structure makes it incompatible with purely nonpolar environments [11] [12].

Temperature-Dependent Solubility Relationships

Solubility-temperature relationships for quinoline derivatives typically follow the van't Hoff equation, with most compounds showing increased solubility at elevated temperatures [6] [13]. For 4-Bromo-8-fluoro-2-methylquinoline, the temperature coefficient of solubility is expected to be positive in most organic solvents, indicating endothermic dissolution processes.

The enthalpic contribution to dissolution likely involves overcoming intermolecular forces within the crystal lattice, including halogen bonding interactions and dipole-dipole forces between adjacent molecules. The entropic contribution becomes increasingly favorable at higher temperatures as molecular motion increases and solvent cavity formation becomes more thermodynamically accessible [13] [14].

pKa Determination and pH-Dependent Speciation Analysis

Acid-Base Equilibrium Characteristics

The acid-base behavior of 4-Bromo-8-fluoro-2-methylquinoline is fundamentally governed by the protonation equilibrium of the quinoline nitrogen atom. Unlike the parent quinoline, which has a pKa of 4.93, the presence of electron-withdrawing halogen substituents significantly alters the electronic density around the nitrogen center [8] [15].

The bromine atom at the 4-position exerts a moderate electron-withdrawing inductive effect, while the fluorine atom at the 8-position provides strong electron withdrawal due to its high electronegativity. These combined electronic effects are predicted to reduce the pKa value to approximately 3.5 to 4.5, making the compound less basic than the parent quinoline [15].

pH-Dependent Molecular Speciation

The distribution of protonated and neutral species of 4-Bromo-8-fluoro-2-methylquinoline varies significantly with solution pH. At pH values below the pKa, the protonated quinolinium form predominates, exhibiting enhanced water solubility due to its ionic character. Above the pKa, the neutral molecular form becomes dominant, characterized by reduced aqueous solubility and increased lipophilicity [8] [16].

The transition between these forms occurs over approximately two pH units centered around the pKa value. The Henderson-Hasselbalch equation can be applied to calculate the precise distribution of species at any given pH, providing essential information for pharmaceutical formulation and analytical method development [8] [17].

Environmental and Analytical Implications

The pH-dependent speciation of 4-Bromo-8-fluoro-2-methylquinoline has significant implications for its environmental fate and analytical determination. In natural aquatic systems with pH values typically ranging from 6 to 8, the compound will exist predominantly in its neutral form, affecting its bioavailability and environmental persistence [8] [18].

For analytical applications, the pH dependence of speciation influences extraction efficiency, chromatographic retention, and spectroscopic properties. Optimization of analytical methods requires careful consideration of the pH-dependent equilibrium to ensure reproducible and accurate quantification [17] [6].

Computational Prediction of Partition Coefficients (logP)

Octanol-Water Partition Coefficient Estimation

The octanol-water partition coefficient (logP) of 4-Bromo-8-fluoro-2-methylquinoline represents a critical parameter for understanding its lipophilicity and membrane permeability characteristics. Based on computational predictions and comparison with structurally related compounds, the logP value is estimated to range from 3.2 to 3.6 [19] [20].

This prediction is supported by the computed logP value of 3.44 reported for the compound [19], which falls within the expected range for moderately lipophilic quinoline derivatives. The calculation incorporates contributions from the aromatic quinoline framework, the hydrophobic effects of halogen substituents, and the modest hydrophobic contribution of the methyl group [20] [21].

Structural Contributions to Lipophilicity

The individual structural components of 4-Bromo-8-fluoro-2-methylquinoline contribute differentially to its overall lipophilicity. The quinoline core structure provides the fundamental hydrophobic framework, while the bromine substituent significantly enhances lipophilicity through its large atomic radius and polarizability [20] .

The fluorine atom, despite being highly electronegative, contributes modestly to lipophilicity due to its small size and strong carbon-fluorine bond. The methyl group at the 2-position provides additional hydrophobic surface area, incrementally increasing the logP value [21] [23]. The synergistic effects of these substituents result in a compound with enhanced membrane permeability compared to unsubstituted quinoline.

Comparative Analysis with Quinoline Analogues

Comparative analysis with related quinoline derivatives provides validation for the predicted logP value. Substituted quinolines with similar halogen substitution patterns typically exhibit logP values in the range of 2.5 to 4.5, depending on the number and position of substituents [20] [21]. The dual halogenation pattern in 4-Bromo-8-fluoro-2-methylquinoline places it in the upper portion of this range, consistent with its predicted moderate to high lipophilicity.

XLogP3

3.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-8-fluoro-2-methylquinoline

Dates

Last modified: 08-16-2023

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